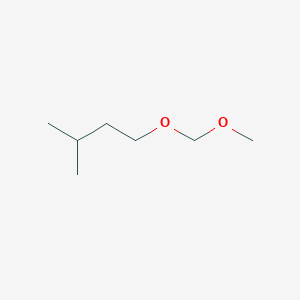
1-(Methoxymethoxy)-3-methylbutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Methoxymethoxy)-3-methylbutane is an organic compound that belongs to the class of ethers It is characterized by the presence of a methoxymethyl group attached to a butane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Methoxymethoxy)-3-methylbutane can be synthesized through the methoxymethylation of alcohols. One common method involves the reaction of an alcohol with formaldehyde dimethyl acetal in the presence of a catalyst such as ZrO(OTf)2 . The reaction is typically carried out under solvent-free conditions at room temperature, resulting in high yields and short reaction times .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient and reusable catalysts is crucial for cost-effective production. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Methoxymethoxy)-3-methylbutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
1-(Methoxymethoxy)-3-methylbutane has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, aiding in the study of biochemical pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(Methoxymethoxy)-3-methylbutane involves its interaction with specific molecular targets. The methoxymethyl group can act as a protecting group, preventing unwanted reactions at certain sites on a molecule. This allows for selective modification of other functional groups, facilitating complex synthetic pathways.
Comparaison Avec Des Composés Similaires
1-Methoxymethoxy-1-phenylethane: Similar in structure but with a phenyl group instead of a butane backbone.
1-(Methoxymethoxy)methylcycloheptanol: Contains a cycloheptanol ring instead of a butane backbone.
Uniqueness: 1-(Methoxymethoxy)-3-methylbutane is unique due to its specific structure, which provides distinct reactivity and stability compared to other methoxymethyl ethers. Its ability to act as a protecting group for alcohols makes it valuable in multistep organic synthesis.
Propriétés
Numéro CAS |
78400-78-9 |
|---|---|
Formule moléculaire |
C7H16O2 |
Poids moléculaire |
132.20 g/mol |
Nom IUPAC |
1-(methoxymethoxy)-3-methylbutane |
InChI |
InChI=1S/C7H16O2/c1-7(2)4-5-9-6-8-3/h7H,4-6H2,1-3H3 |
Clé InChI |
TZNSCNFNMSGPCG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCOCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


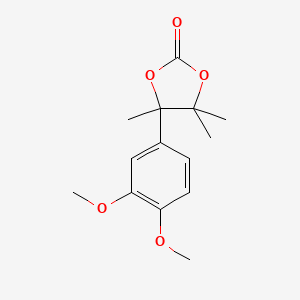
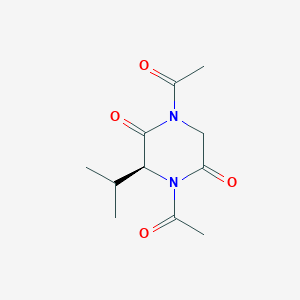
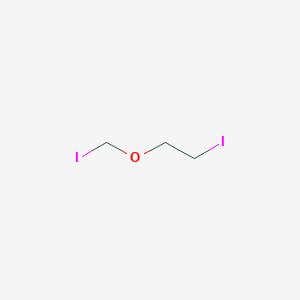
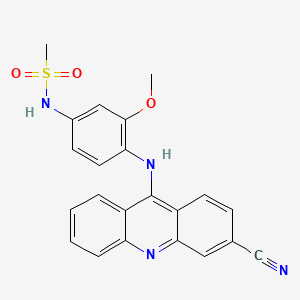
![2-[2-(2-Sulfanylphenyl)sulfanylethylsulfanyl]benzenethiol](/img/structure/B14433958.png)
![3-[2-(Piperidin-4-yl)ethyl]-1H-indol-6-ol](/img/structure/B14433960.png)
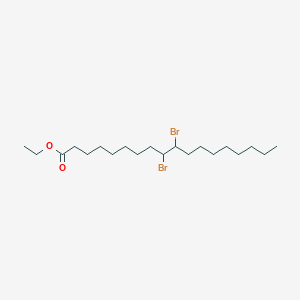
![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[2-[4-[4-[[4-amino-6-(3-aminopropylamino)-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14433984.png)
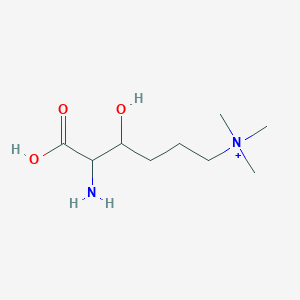
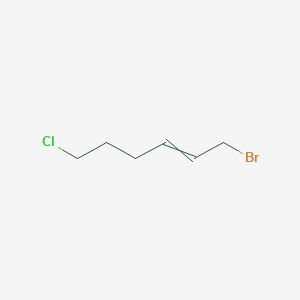


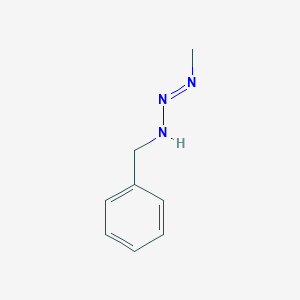
![4,4'-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]dibenzoic acid](/img/structure/B14434029.png)
